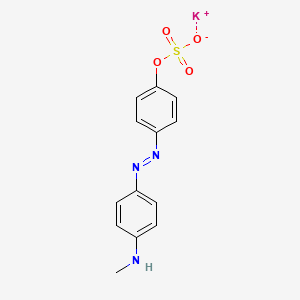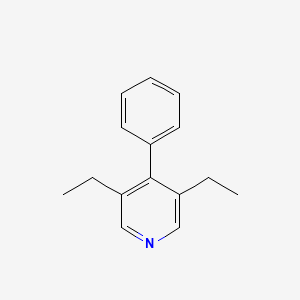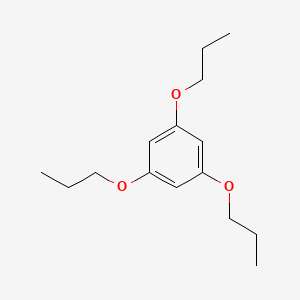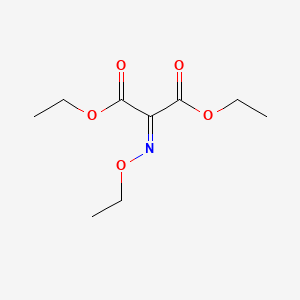
3-(Benzyloxy)cyclohept-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)cyclohept-1-ene is an organic compound characterized by a cycloheptene ring substituted with a benzyloxy group at the third position. This compound is of interest due to its unique structure, which combines the reactivity of the cycloheptene ring with the stability and electronic properties of the benzyloxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)cyclohept-1-ene typically involves the reaction of cycloheptene with benzyl alcohol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where cycloheptene is treated with sodium hydride to form the cycloheptene anion, which then reacts with benzyl chloride to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)cyclohept-1-ene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The cycloheptene ring can be reduced to cycloheptane using hydrogenation catalysts like palladium on carbon.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) and benzyl chloride (C₆H₅CH₂Cl) for the Williamson ether synthesis.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Cycloheptane.
Substitution: Various substituted cycloheptenes depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Benzyloxy)cyclohept-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)cyclohept-1-ene involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cycloheptene ring can undergo conformational changes that affect its binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptene: Lacks the benzyloxy group, making it less reactive in certain chemical reactions.
Benzyl alcohol: Contains the benzyloxy group but lacks the cycloheptene ring, limiting its applications in ring-opening reactions.
Cycloheptane: Saturated version of cycloheptene, less reactive in addition reactions.
Uniqueness
3-(Benzyloxy)cyclohept-1-ene is unique due to its combination of a reactive cycloheptene ring and a stable benzyloxy group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
71691-91-3 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
3-phenylmethoxycycloheptene |
InChI |
InChI=1S/C14H18O/c1-2-7-11-14(10-6-1)15-12-13-8-4-3-5-9-13/h3-6,8-10,14H,1-2,7,11-12H2 |
Clé InChI |
LGPAXSAMZSRFRG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C=CC1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Dioxaspiro[4.5]dec-3-en-2-one](/img/structure/B14465530.png)
![{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid](/img/structure/B14465532.png)

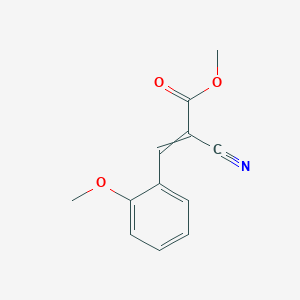
![6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14465550.png)
![1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]](/img/structure/B14465563.png)
